molecular formula C12H15NO2 B8321475 3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one

3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one

Cat. No. B8321475
M. Wt: 205.25 g/mol
InChI Key: IMCGYHPRALKTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04197241

Procedure details

A mixture of hexahydro-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one (20.73 g), cupric bromide (44.9 g) and lithium bromide (8.8 g) was refluxed in acetonitrile (1000 ml) for 1 hour. Evaporation of the solvent left a black gum which was triturated with an excess of 2 N sodium hydroxide solution. The resulting orange suspension was filtered through Kieselguhr, and the filtrate acidified (conc.HCl). The white suspension was extracted several times with chloroform, and the residue left on evaporation of the organic layers was crystallised from ethyl acetate to give 3-(3-hydroxyphenyl)hexahydro-2H-azepin-2-one (11.8 g) m.p. 175°-178° C.
Name
hexahydro-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one
Quantity
20.73 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric bromide
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][C:4]([CH:8]2[CH2:14][CH2:13][CH2:12][CH2:11][NH:10][C:9]2=[O:15])=[CH:3]1.[Br-].[Li+]>C(#N)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:14][CH2:13][CH2:12][CH2:11][NH:10][C:9]2=[O:15])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
hexahydro-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one
Quantity
20.73 g
Type
reactant
Smiles
O=C1C=C(CCC1)C1C(NCCCC1)=O
Name
cupric bromide
Quantity
44.9 g
Type
reactant
Smiles
Name
Quantity
8.8 g
Type
reactant
Smiles
[Br-].[Li+]
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
WAIT
Type
WAIT
Details
left a black gum which
CUSTOM
Type
CUSTOM
Details
was triturated with an excess of 2 N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The resulting orange suspension was filtered through Kieselguhr
EXTRACTION
Type
EXTRACTION
Details
The white suspension was extracted several times with chloroform
WAIT
Type
WAIT
Details
the residue left on evaporation of the organic layers
CUSTOM
Type
CUSTOM
Details
was crystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1C(NCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.